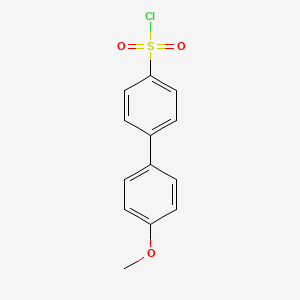

4'-Methoxybiphenyl-4-sulfonyl chloride

説明

Significance of Biphenyl (B1667301) Scaffolds in Modern Chemical Research

The biphenyl structure, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in numerous scientific domains. chemimpex.com Its history in chemical synthesis dates back over 160 years to early coupling reactions. rsc.org The rigidity and planarity of the biphenyl unit, combined with its unique electronic properties, make it a fundamental component in medicinal chemistry, materials science, and organic synthesis. rsc.orgresearchgate.net

In the field of materials science, the biphenyl scaffold is integral to the development of high-performance materials. chemimpex.com Fluorinated biphenyls, for instance, are used in the manufacturing of organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and organic semiconductors due to their chemical stability and electronic characteristics. rsc.org The structural rigidity of the biphenyl unit also makes it a valuable component in the creation of liquid crystals and fluorescent layers. arabjchem.org Furthermore, these scaffolds are used as "spacers" in complex molecules and as the basis for chiral phases in chromatography. arabjchem.org

Overview of Sulfonyl Chlorides as Reactive Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly valuable reactive intermediates in organic synthesis. arabjchem.org Their utility stems from the sulfonyl group's strong electron-withdrawing nature and the chloride's function as an excellent leaving group. These characteristics make the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. googleapis.com

The most common and significant reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides (R-SO₂-NR'R''). This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in numerous drug classes, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. chemimpex.com 4'-Methoxybiphenyl-4-sulfonyl chloride is specifically utilized as a key intermediate in the synthesis of such sulfonamide compounds. chemimpex.com

Beyond forming sulfonamides, sulfonyl chlorides react with alcohols to yield sulfonate esters and undergo Friedel-Crafts reactions with arenes to produce sulfones. They are indispensable reagents for introducing the sulfonyl group into organic molecules and are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.comgoogleapis.com The synthesis of sulfonyl chlorides themselves can be achieved through various methods, including the chlorosulfonation of aromatic compounds or the oxidation of thiols and related sulfur compounds. cas.org The stability and reactivity profile of a specific sulfonyl chloride, such as this compound, make it a preferred reagent for creating complex molecules with high specificity and yield. chemimpex.com

Research Trajectory of this compound: A Bibliometric Analysis Perspective

A bibliometric perspective on this compound (CAS No. 202752-04-3) indicates its emergence as a commercially available and documented research chemical in the mid-2000s, with its initial deposition in the PubChem database occurring on July 19, 2005. nih.gov Since its introduction, the compound's research trajectory has been predominantly as a specialized building block in synthetic and medicinal chemistry.

The scientific interest in this compound is not as a final product, but as a crucial intermediate. Its structure combines the desirable biphenyl scaffold with a reactive sulfonyl chloride group, and the methoxy (B1213986) substituent further modulates its electronic properties and reactivity. chemimpex.com Analysis of its applications shows a consistent pattern of use in the synthesis of more complex molecules designed for specific functions.

Early and ongoing research efforts have leveraged this compound for the synthesis of novel sulfonamides, which are of significant interest in pharmaceutical development for their potential as antibacterial agents. chemimpex.com Its application has expanded into the creation of agrochemicals and dyes, where the biphenyl-sulfonamide structure can impart desirable properties. chemimpex.com More recently, its role has been noted in materials science for the production of specialized polymers and coatings. chemimpex.com The consistent and varied use of this compound in patent literature and research articles underscores its value as a versatile reagent for constructing molecules with potential biological activity and advanced material properties.

Compound Properties and Names

Table 1: Physicochemical Properties of this compound

Table 2: Chemical Compound Names Mentioned

特性

IUPAC Name |

4-(4-methoxyphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWXJCPSCXFPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383376 | |

| Record name | 4'-Methoxybiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202752-04-3 | |

| Record name | 4'-Methoxybiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-METHOXYBIPHENYL-4-SULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxybiphenyl 4 Sulfonyl Chloride and Its Precursors

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the formation of biaryl compounds. beilstein-journals.org These reactions generally involve the coupling of an organometallic reagent with an organic halide. youtube.com

The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comlibretexts.org This reaction is favored for its mild reaction conditions, commercial availability of reagents, and the generation of non-toxic byproducts. libretexts.org

A common approach to synthesize 4-methoxybiphenyl (B1664174) via the Suzuki-Miyaura reaction involves coupling phenylboronic acid with a 4-haloanisole (such as 4-iodoanisole (B42571) or 4-bromoanisole). elsevier.esgoogle.com The reaction is carried out in the presence of a palladium catalyst and a base.

Key components of the Suzuki-Miyaura coupling for 4-methoxybiphenyl synthesis include:

Palladium Catalyst: Various palladium sources can be used, including Pd/C, (CH₃CN)₂PdCl₂, and others. elsevier.esgoogle.com The choice of catalyst and ligands can influence the reaction's efficiency.

Base: A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) is essential for the catalytic cycle. google.com

Solvent: A variety of solvents can be employed, with dimethylformamide (DMF) and ethanol (B145695)/water mixtures being common choices. elsevier.esgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |

| Phenylboronic acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | - | elsevier.es |

| Phenylboronic acid | 4-Bromoanisole (B123540) | Pd/MN100 | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/water | High | google.com |

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is advantageous as it directly employs Grignard reagents, which are readily prepared. organic-chemistry.org

For the synthesis of 4-methoxybiphenyl, this would typically involve the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 4-haloanisole in the presence of a suitable catalyst. wikipedia.orgjk-sci.com Nickel catalysts, such as those with diphosphine ligands, are commonly employed. wikipedia.org While effective, the high reactivity of Grignard reagents can limit the functional group tolerance compared to other methods. jk-sci.com

| Reactant 1 | Reactant 2 | Catalyst Type | Key Features | Reference |

| Phenylmagnesium halide | 4-Haloanisole | Nickel or Palladium | First catalytic cross-coupling method. | wikipedia.org |

| Grignard Reagent | Organic Halide | Iron-based | More environmentally friendly. | researchgate.net |

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. orgsyn.org For the synthesis of 4-methoxybiphenyl, this would involve reacting a phenylstannane derivative with a 4-haloanisole. The reaction has broad functional group compatibility. orgsyn.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and selectivity, allowing for the coupling of various carbon centers (sp³, sp², and sp). wikipedia.org The synthesis of 4-methoxybiphenyl via Negishi coupling would involve the reaction of a phenylzinc reagent with a 4-haloanisole. The reaction generally provides high yields and tolerates a wide range of functional groups. numberanalytics.com

| Coupling Reaction | Organometallic Reagent | Key Advantages | Reference |

| Stille Coupling | Organotin | Air and moisture stable reagents, wide functional group compatibility. | wikipedia.orgorgsyn.org |

| Negishi Coupling | Organozinc | High reactivity, high functional group tolerance, couples sp³, sp², and sp carbons. | wikipedia.orgorganic-chemistry.org |

Classical Biaryl Coupling Protocols

Before the advent of palladium-catalyzed reactions, classical methods were the primary means of forming biaryl linkages.

The Ullmann reaction is a classical method for synthesizing symmetrical biaryl compounds by the copper-catalyzed coupling of two aryl halides. nih.govorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. nih.govwikipedia.org

For the synthesis of 4-methoxybiphenyl, an Ullmann-type reaction could be envisioned, though it is less common than the palladium-catalyzed routes for unsymmetrical biaryls. Modern variations of the Ullmann reaction employ soluble copper catalysts with ligands, which can proceed under milder conditions. wikipedia.org

| Reaction Type | Reagents | Conditions | Key Features | Reference |

| Classical Ullmann | Aryl halides, Copper | High temperatures (>200°C) | One of the oldest C-C coupling methods. | nih.gov |

| Modern Ullmann | Aryl halides, Soluble Cu catalyst with ligands | Milder than classical conditions | Improved functional group tolerance. | wikipedia.org |

Classical Biaryl Coupling Protocols

Functionalization for Sulfonyl Chloride Moiety Introduction

Once the 4-methoxybiphenyl core is synthesized, the next critical step is the introduction of the sulfonyl chloride group at the 4-position of the unsubstituted phenyl ring.

One indirect route to sulfonyl chlorides is through the oxidation of sulfinates. Sulfinates can be prepared by reacting Grignard reagents with a sulfur dioxide surrogate, such as the DABCO-sulfur dioxide complex (DABSO). organic-chemistry.org The resulting metal sulfinate can then be converted in situ to the corresponding sulfonyl chloride. Another approach involves the reduction of a sulfonyl chloride to a sulfinamide, which can then be transformed into other derivatives; this highlights the reversible nature of the oxidation state at the sulfur center. nih.gov The oxidation of a sulfinate to a sulfonyl chloride typically involves a chlorinating agent that facilitates the formation of the S-Cl bond.

Direct chlorosulfonylation is a more straightforward method for introducing the sulfonyl chloride group onto an aromatic ring. This electrophilic substitution reaction typically uses chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) with a Lewis acid catalyst. For an activated aromatic system like 4-methoxybiphenyl, direct chlorosulfonylation can proceed efficiently.

Recent advancements have focused on milder and more selective methods. For example, oxidative chlorosulfonation using reagents like N-chlorosuccinimide (NCS) has been developed for various substrates. organic-chemistry.orgresearchgate.net Another method involves the use of bleach in an acidic medium to achieve oxidative chlorosulfonation of sulfur-containing precursors like thiols or isothiourea salts. organic-chemistry.orgrsc.org These methods offer safer and more environmentally benign alternatives to traditional chlorosulfonylation reagents.

A copper-catalyzed chlorosulfonylation of olefins has also been reported, demonstrating the ongoing development of novel catalytic systems for this transformation. researchgate.net While this specific example is for olefins, it points to the broader trend of using transition metal catalysis to achieve challenging functionalizations under milder conditions.

Achieving high yield and purity is paramount in the synthesis of fine chemicals like 4'-Methoxybiphenyl-4-sulfonyl chloride. azom.com This requires careful optimization of all reaction parameters.

Key factors that influence the outcome of the synthesis include:

Catalyst System: The choice and loading of the catalyst are critical. For instance, in Suzuki-Miyaura cross-coupling reactions to form the biphenyl (B1667301) core, reducing the palladium catalyst concentration while maintaining high conversion rates can significantly improve the process's efficiency and cost-effectiveness. google.com

Reaction Temperature and Time: Optimizing temperature and reaction duration can minimize the formation of byproducts and decomposition of the desired product. Studies have shown that lowering the synthesis temperature and significantly reducing the reaction time can be achieved without compromising the yield. researchgate.netgoogle.com

Solvent and Base: The solvent system and the choice of base can have a profound impact on reaction kinetics and selectivity. For example, in palladium-catalyzed reactions, a mixture of an organic solvent like ethanol and water is often employed. google.com The nature of the base (e.g., K₂CO₃, Na₂CO₃, NaOH) can also influence the reaction rate and yield. google.com

Purification Methods: Post-reaction workup and purification are crucial for obtaining a high-purity product. The use of advanced equipment, such as an Agitated Nutsche Filter Dryer (ANFD), can streamline the process by allowing for solid-liquid separation, product washing, and drying within a single contained unit. azom.com This minimizes product loss and exposure to contaminants. azom.com

An example of reaction optimization can be seen in the synthesis of 4-methoxybiphenyl via a Suzuki-Miyaura reaction, where different parameters were systematically varied to achieve the best results.

Table 1: Optimization of Suzuki-Miyaura Reaction for 4-Methoxybiphenyl Synthesis

| Parameter Varied | Conditions | Result | Reference |

|---|---|---|---|

| Base | K₂CO₃, Na₂CO₃, NaOH | K₂CO₃ provided the highest conversion of 4-bromoanisole. | google.com |

| Solvent Ratio (Ethanol:Water) | 1:0, 5:1, 1:2 | A 5:1 ratio of ethanol to water was found to be optimal. | google.com |

| Temperature | 50°C to 75°C | An optimal temperature of 70°C was identified. | google.com |

| Reaction Time | Reduced from several hours to under 1 hour | Achieved high conversion in as little as 55 minutes. | google.com |

By systematically optimizing these conditions, it is possible to develop a robust, efficient, and scalable process for the synthesis of this compound with high yield and purity.

Reaction Mechanisms and Chemical Transformations Involving 4 Methoxybiphenyl 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions with Varied Substrates

Nucleophilic substitution at the sulfonyl sulfur is the most common transformation for 4'-Methoxybiphenyl-4-sulfonyl chloride. These reactions proceed via a tetrahedral intermediate, leading to the displacement of the chloride ion. The general mechanism involves the attack of a nucleophile on the sulfur atom, followed by the departure of the chloride leaving group.

The reaction of this compound with primary or secondary amines is a cornerstone of its application, yielding the corresponding N-substituted sulfonamides. This transformation is of significant interest due to the prevalence of the sulfonamide moiety in medicinal chemistry. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

This compound + R¹R²NH → 4'-Methoxybiphenyl-4-N-(R¹,R²)-sulfonamide + HCl

The methoxy (B1213986) group on the biphenyl (B1667301) structure can enhance the reactivity of the sulfonyl chloride, facilitating efficient coupling reactions to form complex molecular architectures. researchgate.netchemimpex.com This makes this compound a key intermediate in the synthesis of specialized sulfonamides. researchgate.netchemimpex.com The synthesis of sulfonamides from sulfonyl chlorides is a well-established and efficient method, often proceeding in high yields.

A representative table of reaction conditions for sulfonamide synthesis from generic arylsulfonyl chlorides is presented below, which are applicable to this compound.

| Amine Type | Base | Solvent | Temperature | Yield |

| Primary Arylamine | Pyridine | Dichloromethane (DCM) | 0 °C to room temp. | High |

| Secondary Amine | Triethylamine (TEA) | Dichloromethane (DCM) | Room temp. | High |

| Primary Aliphatic Amine | Sodium Bicarbonate | Water/DCM (biphasic) | Room temp. | Good to High |

This table represents typical conditions and yields may vary based on specific substrates.

Analogous to the formation of sulfonamides, this compound reacts with alcohols or phenols in the presence of a base to form sulfonic esters (sulfonates). This reaction, often referred to as sulfonylation, is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.

The general reaction proceeds as follows:

This compound + R-OH → 4'-Methoxybiphenyl-4-sulfonate ester + HCl

Pyridine is frequently used as both the solvent and the base in this transformation. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur, followed by deprotonation by the base and elimination of the chloride ion.

Beyond the synthesis of sulfonamides and sulfonic esters, this compound serves as a versatile derivatizing agent. Its unique structure allows it to be used in the formation of complex molecules with high specificity. chemimpex.com The resulting derivatives often exhibit altered physical and chemical properties, which can be advantageous for purification, characterization, or for imparting specific biological activities. Furthermore, this compound acts as an essential intermediate in the production of certain agrochemicals and dyes. chemimpex.com

Role in Cascade and Multicomponent Reactions

While arylsulfonyl chlorides are known to participate in various cascade and multicomponent reactions, specific examples detailing the use of this compound in this context are not widely documented in current chemical literature. In principle, its reactivity profile would allow for its incorporation into such reaction sequences, where an initial nucleophilic substitution could be followed by further intramolecular or intermolecular transformations. Multicomponent reactions, which involve the combination of three or more reactants in a single step to form a complex product, could potentially utilize this compound as a source of the 4'-methoxybiphenyl-4-sulfonyl moiety. However, further research is required to explore and establish its role in these advanced synthetic strategies.

Catalytic Activation and Reaction Pathways

The reactivity of the sulfonyl chloride group can be modulated and expanded through the use of catalysts, particularly transition metals. These catalytic systems can enable transformations that are not accessible under standard conditions.

In recent years, transition-metal catalysis has emerged as a powerful tool for the functionalization of arylsulfonyl chlorides, often involving a desulfitative cross-coupling mechanism. In these reactions, the C-S bond of the arylsulfonyl chloride is cleaved, and the compound effectively serves as an arylating agent, with the loss of sulfur dioxide.

Palladium-Catalyzed Reactions: Palladium complexes are widely used to catalyze the cross-coupling of arylsulfonyl chlorides with a variety of partners. researchgate.netacs.org For instance, in a desulfitative coupling, the palladium catalyst can facilitate the reaction of an arylsulfonyl chloride with an arene, leading to the formation of a biaryl compound. researchgate.net The general catalytic cycle is believed to involve the oxidative addition of the arylsulfonyl chloride to a Pd(0) species, followed by extrusion of SO₂ and subsequent reductive elimination to form the C-C bond. researchgate.net Arylsulfonyl chlorides, including by extension this compound, are considered versatile electrophilic reagents for these cross-coupling reactions.

Rhodium-Catalyzed Reactions: Rhodium catalysts have also been employed in the transformation of arylsulfonyl chlorides. rsc.org These catalysts can promote direct C-H bond functionalization, where the arylsulfonyl chloride acts as the coupling partner. For example, rhodium-catalyzed C-H alkynylation of aryl sulfonamides has been reported. rsc.org While this example involves a sulfonamide, it highlights the potential for rhodium to activate C-H bonds for coupling with sulfonyl-containing compounds.

The table below summarizes some transition-metal-catalyzed reactions involving generic arylsulfonyl chlorides, for which this compound is a potential substrate.

| Catalyst System | Coupling Partner | Reaction Type |

| Palladium(II) Acetate (B1210297) / Ligand | Quinoxalin-2(1H)-ones | Desulfitative Arylation |

| Pd(0) / Ligand | Organoboronic Acids | Suzuki-Miyaura Cross-Coupling |

| [Rh(Cp*)Cl₂]₂ | Bromoalkynes | C-H Alkynylation (of derived sulfonamide) |

This table provides examples of catalytic systems and their applications with arylsulfonyl chlorides.

Cross-Electrophile Coupling Strategies

Cross-electrophile coupling (XEC) has become a prominent strategy for forming carbon-carbon and carbon-heteroatom bonds, directly combining two different electrophiles in the presence of a metal catalyst and a stoichiometric reductant. wisc.edu this compound can serve as an electrophilic partner in such reactions, primarily through the reactivity of its sulfonyl chloride group. Nickel-catalyzed methodologies are particularly prevalent in this area. researchgate.net

In a typical Ni-catalyzed cross-electrophile coupling, a low-valent nickel complex, often Ni(0), is generated in situ from a Ni(II) precatalyst and a reductant (e.g., zinc or manganese powder). This Ni(0) species can then react with an electrophile. The general catalytic cycle for coupling an aryl sulfonyl chloride with another electrophile (e.g., an alkyl halide) can be outlined as follows:

Oxidative Addition : The active Ni(0) catalyst undergoes oxidative addition with one of the electrophiles. Given the reactivity of sulfonyl chlorides, the initial addition could potentially occur at the S-Cl bond. However, in many XEC reactions involving aryl halides, the C-X bond is targeted. nih.gov For the purpose of coupling the biphenyl moiety, strategies would focus on reactions that cleave the S-C bond or use the sulfonyl group as a leaving group, though direct C-C bond formation using the aryl backbone is more common with aryl halides.

Second Electrophile Activation : The second electrophile is activated, often through a single-electron transfer (SET) from the nickel center, generating a radical intermediate.

Reductive Elimination : The two organic fragments on the nickel center then undergo reductive elimination to form the new C-C or C-S bond, regenerating the active Ni(0) catalyst or a related low-valent species that re-enters the catalytic cycle. wisc.edu

The development of dual nickel/photoredox catalysis has further expanded the scope of these reactions, allowing for the coupling of previously challenging electrophiles like alkyl and aryl chlorides under mild conditions. princeton.edu In this scenario, the photocatalyst facilitates the reduction of the Ni(II) intermediate or the activation of one of the electrophiles via an SET process.

While direct examples coupling this compound as a sulfonylating agent in a nickel-catalyzed XEC are specialized, the strategy is a frontier in organic synthesis. The coupling of aryl chlorides with alkyl chlorides has been demonstrated, providing a blueprint for how the biphenyl core of the title compound could be functionalized if it were a simple aryl chloride. researchgate.net The sulfonyl chloride moiety itself is a powerful electrophile for creating sulfonamides and related structures. researchgate.net

Table 2: Illustrative Cross-Electrophile Coupling Strategies

| Coupling Partners | Catalyst System | Reductant | Potential Product Type | Reference Principle |

|---|---|---|---|---|

| Aryl Chloride + Alkyl Chloride | Ni(II) precatalyst / Ligand (e.g., bipyridine) | Zn or Mn metal, or photoredox | Alkyl-Aryl Bond | researchgate.netprinceton.edu |

| Aryl Bromide + Heteroaryl Chloride | NiBr₂ / Terpyridine | Zn metal | Biaryl Bond | nih.gov |

| Aryl Sulfonate + Alkyl Sulfonate | Ni(II) precatalyst / Ligand | Not specified | Alkyl-Aryl Bond | rsc.org |

These strategies highlight the potential for this compound to be used in modern, powerful bond-forming reactions that go beyond its traditional role as a simple sulfonylating agent.

Advanced Applications of 4 Methoxybiphenyl 4 Sulfonyl Chloride in Chemical Synthesis

Employment as a Versatile Reagent in Complex Molecule Construction

The reactivity of the sulfonyl chloride group in 4'-methoxybiphenyl-4-sulfonyl chloride allows for its effective use as a reagent in the construction of complex molecules, particularly through the formation of sulfonamides. nih.gov Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities. The biphenyl (B1667301) scaffold of the reagent provides a rigid and sterically defined framework, while the methoxy (B1213986) group can influence the electronic properties and solubility of the resulting molecules.

One notable application is in the development of selective kinase inhibitors, which are crucial for targeted cancer therapy. For instance, researchers have synthesized a series of sulfonyl-morpholino-pyrimidines as selective mTOR kinase inhibitors. nih.gov While the specific use of this compound is not explicitly detailed in this study, the structural motif of a substituted phenylsulfonyl group is a key feature of the synthesized inhibitors, highlighting the utility of reagents like it in generating libraries of potential drug candidates. The general synthetic approach involves the reaction of the sulfonyl chloride with an appropriate amine to furnish the desired sulfonamide linkage.

Furthermore, the development of highly selective c-Src kinase inhibitors has been a significant area of research. nih.gov One strategy involves creating compounds with a meta-substituted biphenyl group to enhance binding affinity and selectivity. nih.gov The synthesis of such complex molecules often relies on the coupling of versatile reagents like this compound with various molecular fragments to explore the structure-activity relationship and optimize inhibitory potency.

Synthetic Intermediate in the Preparation of High-Specificity Compounds

Beyond its direct role as a reagent, this compound serves as a crucial synthetic intermediate in the preparation of compounds with high biological specificity. Its derivatives have shown promise in targeting specific enzymes implicated in disease progression.

A significant example is the synthesis of potent and selective inhibitors of aggrecanase-1 (ADAMTS-4), an enzyme involved in the degradation of cartilage in osteoarthritis. nih.govnih.gov Research has led to the identification of biphenylsulfonamide derivatives with improved aggrecanase-1 inhibition. The synthesis of these inhibitors often involves the use of a biphenyl sulfonyl chloride precursor to introduce the key structural motif required for potent and selective activity. The biphenyl moiety of the intermediate is critical for establishing the necessary interactions within the enzyme's active site to achieve high specificity.

The following table details representative biphenylsulfonamide-based aggrecanase-1 inhibitors, showcasing the importance of the biphenylsulfonyl scaffold that can be derived from intermediates like this compound.

| Compound Name | Target Enzyme | IC₅₀ (nM) | Reference |

| Biphenylsulfonamide Analog | Aggrecanase-1 (ADAMTS-4) | 7.9 | nih.gov |

Note: IC₅₀ is the half-maximal inhibitory concentration.

The development of such high-specificity compounds underscores the importance of this compound as a key building block in medicinal chemistry. Its structural features contribute to the desired pharmacological profile of the final active pharmaceutical ingredient.

Precursor for Advanced Organic Building Blocks

This compound is also a valuable precursor for the synthesis of advanced organic building blocks, which are then used to construct larger, functional molecular architectures. These building blocks can be tailored for applications in materials science, such as the creation of functional polymers and liquid crystals.

The sulfonyl chloride group can be transformed into a variety of other functional groups, allowing for the creation of diverse building blocks. For example, it can be used to synthesize monomers for polymerization reactions, leading to the formation of polymers with specific properties. Research into functional polymers has demonstrated the preparation of monomers containing salicylic (B10762653) acid derivatives, which are of interest for their metal-complexing and medicinal properties. caltech.edu While not a direct example, this illustrates the principle of using functionalized aromatic compounds to create novel polymeric materials.

In the field of liquid crystals, the rigid biphenyl core of this compound makes it an attractive starting material. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their molecular structure is a key determinant of their behavior. The synthesis of novel liquid crystalline compounds often involves the combination of rigid core structures with flexible side chains. The biphenyl moiety of this compound provides the necessary rigidity for the formation of mesophases, a characteristic of liquid crystals.

The versatility of this compound as a precursor is further highlighted by its potential use in the synthesis of ligands for metal-catalyzed cross-coupling reactions. Palladium complexes with specific ligands are widely used in reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds, a fundamental transformation in organic synthesis. google.com The biphenyl structure can be incorporated into ligands to modulate the catalytic activity and selectivity of the metal center.

The table below summarizes some of the key properties of this compound, which are essential for its role as a precursor in these advanced applications.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClO₃S | nih.gov |

| Molecular Weight | 282.74 g/mol | nih.gov |

| Melting Point | 103-108 °C | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 202752-04-3 | nih.gov |

Role of 4 Methoxybiphenyl 4 Sulfonyl Chloride in Pharmaceutical and Agrochemical Research

Key Intermediate in Sulfonamide Drug Discovery and Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, and 4'-Methoxybiphenyl-4-sulfonyl chloride serves as a crucial precursor for introducing the 4'-methoxybiphenyl-4-sulfonyl moiety into drug candidates. chemimpex.com The most common method for creating sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. The biphenyl (B1667301) structure of this particular reagent allows for the development of compounds with extended molecular scaffolds, which can lead to novel interactions with biological targets. acs.org

Synthesis of Antibacterial Agents

The foundational application of sulfonamide chemistry lies in the development of antibacterial drugs. This compound is an important intermediate in the synthesis of novel sulfonamide-based antibacterial agents. chemimpex.com While specific drugs derived directly from this compound are proprietary, the synthetic strategy is well-established. By reacting this compound with various amine-containing molecules, chemists can generate a library of new potential antibiotics. Research on related biphenyl sulfonamide derivatives has demonstrated significant antibacterial and antifungal activities. For example, studies have shown that new biphenyl sulfonamide derivatives exhibit potent activity against pathogenic bacteria like S. typhi.

Development of Anti-Inflammatory Compounds

The sulfonamide functional group is present in a variety of anti-inflammatory drugs. The biphenyl scaffold, in particular, is a key feature in certain classes of anti-inflammatory agents. Research has identified triarylsulfonamides, which can be synthesized from precursors like this compound, as novel anti-inflammatory agents that act by inhibiting signaling pathways such as RANKL and TNF-alpha. This highlights the potential of the biphenyl sulfonamide framework in creating new treatments for inflammatory diseases. mdpi.com

Creation of Antiepileptic and Antineoplastic Agents

The structural motifs present in this compound are of significant interest in the fields of neurology and oncology.

Antiepileptic Agents: Sulfonamides are a known class of antiepileptic drugs. novapublishers.com Research has demonstrated that compounds containing a bi-aryl (biphenyl) unit can modulate sodium ion channels, a mechanism of action for several antiepileptic drugs. nih.gov Specifically, readily accessible (biphenyl-4-yl)methylammonium chlorides have shown a broad range of anticonvulsant activities in animal models. nih.gov Furthermore, the synthesis of novel sulfonamides incorporating a benzothiazole (B30560) moiety has yielded compounds with potent anticonvulsant properties in maximal electroshock (MES) models. nih.gov This indicates the value of the biphenyl sulfonamide scaffold as a template for new central nervous system agents.

Antineoplastic Agents: The biphenyl sulfonamide core is a recognized and crucial structure for the anticancer activity of certain antimitotic agents. tmu.edu.tw Research groups have designed and synthesized series of biaryl and biphenylamino sulfonamides as novel anticancer agents. tmu.edu.tw For instance, a related compound, biphenyl-4-sulfonyl chloride, is used as a reactant to prepare anilinopyrimidine sulfonamides which have potential as anticancer agents and inhibitors of the hypoxia-inducible factor (HIF) pathway. sigmaaldrich.com Studies on N-sulfonyl-aminobiaryl compounds have produced lead candidates with potent antiproliferative activity against human cancer cell lines, including pancreatic, lung, and prostate cancers, with IC₅₀ values in the nanomolar range. tmu.edu.tw These compounds often exhibit multiple mechanisms of action, such as inhibiting tubulin polymerization and STAT3 phosphorylation. tmu.edu.tw

Design of Therapeutic Agents with Enhanced Bioactivity and Selectivity

A primary goal in drug discovery is to design molecules that are both highly active and selective for their intended biological target, thereby minimizing off-target side effects. This compound is explicitly employed in the development of new pharmaceuticals to create compounds with enhanced bioactivity and selectivity. chemimpex.com The extended and rigid nature of the biphenyl scaffold allows for the exploration of larger binding pockets in enzymes and receptors.

A notable example is the development of inhibitors for different isoforms of the enzyme carbonic anhydrase (CA). Researchers have designed and synthesized 1,1′-biphenyl-4-sulfonamides to achieve selective inhibition of specific isoforms, such as hCA XIV, which is a therapeutic target. acs.org By solving the crystal structure of the most potent compound in this series bound to the enzyme, scientists can understand the molecular basis for its high efficiency and selectivity, paving the way for further rational drug design. acs.org

Table of Research Findings on Biologically Active Biphenyl Sulfonamides

The following table summarizes key findings from research into compounds containing the biphenyl sulfonamide scaffold, illustrating their therapeutic potential.

| Compound Class/Derivative | Therapeutic Area | Key Research Finding | Source(s) |

| N-sulfonyl-aminobiaryl Lead Compound 4 | Anticancer | Showed antiproliferative IC₅₀ values of 20-100 nM against four human cancer cell lines. | tmu.edu.tw |

| Biphenylamino-sulfonamide hydroxamate 5 | Anticancer | Exhibited IC₅₀ values of 1.46 µM and 1.37 µM against human lung and colon carcinoma cells, respectively. | tmu.edu.tw |

| 1,1′-Biphenyl-4-sulfonamide (Compound 20) | Carbonic Anhydrase Inhibition | Acted as the most potent inhibitor of the hCA XIV isoform within its series; crystal structure with the enzyme was solved. | acs.org |

| (3′-trifluoromethoxybiphenyl-4-yl)methylammonium chloride (Compound 8) | Anticonvulsant | Exceeded the activity of phenobarbital (B1680315) and phenytoin (B1677684) in the maximal electroshock seizure test (oral administration to rats). | nih.gov |

| N-(4-(benzothiazole-2-yl) phenyl) 4-chlorobenzene sulfonamide (Compound 9) | Anticonvulsant | Emerged as the most potent agent in the maximal electroshock (MES) model in mice. | nih.gov |

Contribution to Agrochemical Synthesis

The utility of this compound and related structures extends into the agrochemical sector. chemimpex.com Sulfonamide derivatives are known to be used as fungicides, herbicides, and pesticides. nih.gov The biphenyl moiety itself is the basis for the fungicide known simply as biphenyl, which is used to protect citrus fruits from mold. herts.ac.uk

More advanced applications involve creating sophisticated molecules that target specific biological pathways in pests. For example, researchers have used structure-based virtual screening to discover that compounds with a biphenyl–sulfonamide skeleton are potent inhibitors of β-N-acetyl-d-hexosaminidase (OfHex1), an enzyme crucial for chitin (B13524) metabolism in insects like the Asian corn borer. acs.org This makes the biphenyl-sulfonamide structure a promising lead for the development of new, targeted insecticides for pest management. acs.org Additionally, the structurally related compound N-[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide (cyprosulfamide) is used commercially as a safener, a compound that protects crops from the phytotoxic effects of herbicides. google.com

Impact on Dye Chemistry and Related Industrial Applications

Beyond life sciences, the applications of this compound extend to material science, including the production of dyes and polymers. chemimpex.com While specific examples of dyes derived from this exact compound are not widely published, related bifunctional sulfonyl chlorides are known to be valuable in polymer chemistry. For instance, 4,4'-biphenyl disulfonyl chloride is used as a reactant with bifunctional alcohols or amines to create linear, high-melting-point polymers. google.com These polymers can be soluble and fusible, making them useful for creating specialized aromatic polymeric materials. google.com

Emerging Applications in Materials Science and Diagnostics

Incorporation into Polymer Materials for High-Performance Applications

The synthesis of high-performance polymers is a key area where 4'-Methoxybiphenyl-4-sulfonyl chloride shows considerable promise. chemimpex.com Its incorporation into polymer chains can lead to materials with superior thermal, mechanical, and chemical resistance. The biphenyl (B1667301) unit is a well-established component in high-performance polymers like polyimides and polyarylates, where it contributes to a high glass transition temperature (Tg) and excellent dimensional stability. mdpi.comchinahlchem.com The inclusion of such rigid moieties often results in polymers that can withstand demanding operational conditions. nih.govresearchgate.net

Polymers containing sulfone groups, known as polysulfones, are another class of high-performance plastics celebrated for their toughness and stability. While specific research detailing the polymerization of this compound is not widely published, its structure makes it an ideal candidate as a monomer for creating specialized polyarylates and polysulfones through reactions like interfacial polycondensation. researchgate.netresearchgate.net The reaction of the sulfonyl chloride group with bisphenols would yield poly(arylether sulfone)s, a critical class of engineering thermoplastics. The methoxy (B1213986) group on the biphenyl structure can further be used to fine-tune the properties of the resulting polymer, such as solubility and processability. The general characteristics of related high-performance polymers suggest that those derived from this compound would exhibit desirable properties.

Table 1: Properties of Related High-Performance Polymers Below is an interactive table summarizing the properties of polymers containing structural motifs similar to those in this compound.

| Polymer Type | Key Monomers | Key Structural Feature | Typical Properties | Potential Applications |

| Polyimide | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | Biphenyl moiety | High thermal stability (Tg > 400°C), excellent mechanical strength, chemical resistance. chinahlchem.com | Aerospace components, electronics, heat-resistant films. chinahlchem.com |

| Polyarylate | 4,4′-Sulfonyldibenzoyl chloride, Bisphenol A | Sulfone and ester linkages | Good thermal stability, high strength, transparency. researchgate.net | Automotive parts, electrical components, food packaging. |

| Crosslinked Biphenyl Polymer | 4,4'-Dihydroxybiphenyldiacrylate (44BDA) | Biphenyl moiety | Enhanced compressive modulus, potential for noncovalent crosslinks. nih.govnih.gov | Adsorbents, specialized functional materials. nih.gov |

| Polysulfone | 4,4-Dichlorodiphenyl sulfone, Bisphenol A | Sulfone ether linkages | High-temperature resistance, good mechanical properties, resistance to hydrolysis. google.com | Medical equipment, membranes, automotive and aerospace parts. |

This table is generated based on data from related polymer systems to illustrate the potential of polymers derived from this compound.

Exploration in Diagnostic Assays for Biomolecule Detection

In the realm of diagnostics, this compound is being explored for its potential in creating reagents for the specific detection of biomolecules. chemimpex.com The fundamental principle relies on the high reactivity of the sulfonyl chloride group towards nucleophilic functional groups present in many biomolecules, such as the amine groups in amino acids and proteins, or hydroxyl groups in other metabolites. This reaction forms a stable sulfonamide or sulfonate ester bond, effectively "tagging" the target molecule.

While direct applications of this compound in commercially available diagnostic kits are not yet documented, research on analogous compounds provides a strong proof-of-concept. For instance, a closely related compound, 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl), has been successfully developed as a highly sensitive fluorescent labeling reagent for the determination of amino acids by high-performance liquid chromatography (HPLC). nih.gov DMS-Cl reacts with amino acids to form fluorescent sulfonamide derivatives that can be easily detected and quantified. nih.gov This strategy allows for the detection of amino acids at very low concentrations, with detection limits reported to be less than 5 femtomoles per injection for most amino acids. nih.gov

Table 2: Research Findings for the Analogous DMS-Cl in Amino Acid Detection This interactive table presents the performance of a related sulfonyl chloride in a diagnostic application.

| Analyte | Reagent | Method | Detection Limit (S/N=3) | Key Finding | Reference |

| Amino Acids (e.g., Hydroxyproline (B1673980), Alanine) | DMS-Cl | HPLC with Fluorescence Detection | < 5 fmol/injection | The reagent reacts rapidly with amino acids to form highly fluorescent derivatives, enabling sensitive quantification. | nih.gov |

| Urinary Free Hydroxyproline | DMS-Cl | HPLC with Fluorescence Detection | - | Successfully applied to determine the concentration of hydroxyproline in human urine samples. | nih.gov |

This table showcases the application of a structurally similar compound, DMS-Cl, to highlight the potential of this compound in diagnostic assays.

Development of Fluorescent Sulfonyl Derivatives for Bioimaging Research

Building on its utility in diagnostic assays, the development of fluorescent derivatives from sulfonyl chlorides like this compound is an active area of research for bioimaging applications. The core idea is to create "pro-fluorescent" probes, where the initial sulfonyl chloride compound is non-fluorescent but becomes fluorescent upon reaction with a specific target molecule within a biological system. This "turn-on" fluorescence provides a high-contrast signal for imaging the location and concentration of the target.

The synthesis of such probes typically involves the reaction of the sulfonyl chloride with a molecule that contains a nucleophilic group (like an amine) and a fluorophore. The reactivity of the sulfonyl chloride group makes it an excellent anchor for covalently linking to target molecules. google.com The biphenyl structure of this compound could also contribute to the photophysical properties of the resulting fluorescent derivative.

Again, the utility of this approach is well-demonstrated by related compounds. The aforementioned DMS-Cl, upon reacting with amino acids, yields fluorescent sulfonamides with excitation and emission wavelengths of 318 nm and 406 nm, respectively. nih.gov This fluorescence allows for the sensitive detection and visualization of these biomolecules. The broader field of fluorescent probe development is continually seeking new scaffolds and reactive groups to create probes with improved brightness, photostability, and specificity for a wide range of biological analytes, from small molecules to large proteins. google.comnih.govnih.gov The chemical properties of this compound position it as a promising candidate for the synthesis of novel fluorescent probes for advanced bioimaging research.

Table 3: Fluorescence Properties of a Derivative of an Analogous Sulfonyl Chloride This interactive table details the fluorescence characteristics of a probe derived from a related compound.

| Compound | Target | Excitation Max (nm) | Emission Max (nm) | Application | Reference |

| DMS-sulfonamides | Amino Acids | 318 | 406 | Fluorescent labeling for HPLC analysis | nih.gov |

This table presents data for a derivative of the analogous compound DMS-Cl to illustrate the potential of creating fluorescent probes from this compound.

Spectroscopic Characterization Methodologies and Structural Elucidation Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 4'-Methoxybiphenyl-4-sulfonyl chloride, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the biphenyl (B1667301) rings, the methoxy (B1213986) group, and the sulfonyl chloride functionality.

Similarly, ¹³C NMR spectroscopy would reveal distinct signals for each carbon atom in the molecule, with the chemical shifts indicating their electronic environment. The carbon attached to the methoxy group would be shielded, while the carbon bonded to the sulfonyl chloride group would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy Protons (CH₃) | 3.8 - 3.9 | 55 - 56 |

| Aromatic Protons (methoxy-substituted ring) | 6.9 - 7.1 (d) and 7.5 - 7.7 (d) | 114 - 115 and 128 - 130 |

| Aromatic Protons (sulfonyl chloride-substituted ring) | 7.7 - 7.9 (d) and 8.0 - 8.2 (d) | 127 - 129 and 135 - 137 |

| Quaternary Carbons | - | 130 - 145 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. Based on data from related sulfonyl chlorides and aromatic ethers, the following vibrational frequencies would be expected nist.gov:

S=O Asymmetric and Symmetric Stretching: Strong absorption bands in the regions of 1370-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively, are characteristic of the sulfonyl chloride group.

C-O-C Stretching: A strong band, typically around 1250 cm⁻¹, would indicate the presence of the aryl ether linkage of the methoxy group.

C=C Aromatic Stretching: Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic rings.

C-H Aromatic Stretching: Absorption bands above 3000 cm⁻¹ would correspond to the C-H bonds of the aromatic rings.

C-S Stretching: A weaker absorption band in the 700-600 cm⁻¹ region may be observed for the carbon-sulfur bond.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1370 - 1340 | Strong |

| S=O Symmetric Stretch | 1190 - 1160 | Strong |

| C-O-C Stretch | 1260 - 1240 | Strong |

| C=C Aromatic Stretch | 1600 - 1450 | Medium to Weak |

| C-H Aromatic Stretch | 3100 - 3000 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization. For this compound (molecular weight: 282.74 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 282, along with an isotopic peak at m/z 284 due to the presence of the ³⁷Cl isotope nih.govnih.gov.

The fragmentation pattern of sulfonyl chlorides is often characterized by the loss of the chlorine radical followed by the elimination of sulfur dioxide nist.gov. Key fragmentation pathways for this compound would likely include:

Loss of a chlorine atom (Cl•) to form an acylium-type ion.

Subsequent loss of sulfur dioxide (SO₂) from the resulting fragment.

Cleavage of the biphenyl linkage.

Fragmentation of the methoxy-substituted ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [C₁₃H₁₁O₃SCl]⁺ | 282 | Molecular Ion (M⁺) |

| [C₁₃H₁₁O₃S]⁺ | 247 | Loss of Cl |

| [C₁₃H₁₁O]⁺ | 183 | Loss of SO₂Cl |

| [C₁₂H₈O]⁺ | 168 | Loss of CH₃ from [C₁₃H₁₁O]⁺ |

| [C₇H₇O]⁺ | 107 | Cleavage of biphenyl bond |

| [C₆H₄SClO₂]⁺ | 175 | Cleavage of biphenyl bond |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method would be most suitable, where a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase.

A typical HPLC method for this compound would involve a gradient elution, starting with a higher proportion of a polar solvent (e.g., water with a buffer) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). This allows for the effective separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, as the aromatic rings of the molecule absorb strongly in the UV region. The development of a robust HPLC method would require optimization of parameters such as the column type, mobile phase composition, flow rate, and detector wavelength orientjchem.orgwu.ac.th.

Table 4: General Parameters for a Reverse-Phase HPLC Method for this compound

| Parameter | Typical Condition |

| Column | C18 or C8, 5 µm particle size |

| Mobile Phase A | Water (often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While sulfonyl chlorides can be thermally labile, GC-MS can be employed with careful optimization of the injection temperature and the temperature program of the GC oven to prevent degradation.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. A non-polar or mid-polar capillary column would likely be used for the separation. The mass spectrometer provides both qualitative (fragmentation pattern) and quantitative data. The development of a GC-MS method would focus on achieving good peak shape and resolution while minimizing thermal decomposition of the analyte.

Table 5: General Parameters for a GC-MS Method for this compound

| Parameter | Typical Condition |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C (optimized to prevent degradation) |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Theoretical and Computational Investigations of 4 Methoxybiphenyl 4 Sulfonyl Chloride Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of molecular systems. By calculating the electron density, DFT can predict a wide range of properties, from molecular geometry to reactivity indices. For 4'-Methoxybiphenyl-4-sulfonyl chloride, DFT calculations offer a molecular-level understanding of its behavior. Although specific DFT studies on this exact molecule are not prevalent in publicly available literature, the principles can be applied based on studies of analogous compounds like other substituted biphenyls and sulfonyl chlorides. nih.govresearchgate.net

Elucidation of Reaction Profiles and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. This is particularly relevant for understanding the reactivity of the sulfonyl chloride group in this compound, which is a key functional group for reactions such as sulfonamide formation. nih.gov

In a typical reaction, such as the sulfonylation of an amine, DFT can be used to model the reaction pathway. This involves calculating the energy of the system as the reactants approach and the bond-forming and bond-breaking processes occur. The highest point on this pathway corresponds to the transition state, the structure of which provides crucial information about the reaction mechanism. For instance, in related sulfonyl chlorides, DFT studies have helped to distinguish between different possible mechanisms, such as an addition-elimination pathway or a concerted process. mdpi.com

Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of this compound with a Primary Amine This table is illustrative and based on typical values for similar reactions, as specific data for the target compound is not available.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Structural Features |

| 0 | Reactants (Sulfonyl Chloride + Amine) | 0.0 | Separated molecules |

| 1 | Transition State 1 (TS1) | +15.2 | Formation of S-N bond, elongation of S-Cl bond |

| 2 | Tetrahedral Intermediate | +5.8 | Fully formed S-N bond, elongated S-Cl bond |

| 3 | Transition State 2 (TS2) | +10.5 | Cleavage of S-Cl bond, proton transfer |

| 4 | Products (Sulfonamide + HCl) | -12.7 | Stable sulfonamide and hydrogen chloride |

The reactivity of this compound can also be assessed through calculated reactivity descriptors. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and electrophilicity index can provide a quantitative measure of the molecule's propensity to engage in chemical reactions. nih.govresearchgate.net

Analysis of Spectroscopic Properties and Conformational Landscapes

DFT is also a reliable method for predicting spectroscopic properties, which can aid in the characterization of this compound. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. researchgate.netrepec.org These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For example, the characteristic stretching frequencies of the S=O, C-S, and C-O bonds can be accurately predicted. medcraveonline.com

Furthermore, DFT can be used to explore the conformational landscape of the molecule. The biphenyl (B1667301) core allows for torsional rotation around the central C-C bond, leading to different conformers. DFT calculations can determine the relative energies of these conformers and the energy barriers for rotation, providing insight into the molecule's flexibility and preferred three-dimensional structure. The dihedral angle between the two phenyl rings is a key parameter in these studies.

Table 2: Predicted Spectroscopic Data for this compound based on DFT Calculations of Analogous Compounds This table presents expected values based on published data for similar molecular structures.

| Spectroscopic Technique | Parameter | Predicted Value | Reference/Basis |

| FT-IR | S=O Asymmetric Stretch | ~1370-1390 cm⁻¹ | medcraveonline.com |

| FT-IR | S=O Symmetric Stretch | ~1170-1190 cm⁻¹ | medcraveonline.com |

| FT-IR | C-O-C Stretch | ~1250 cm⁻¹ | researchgate.net |

| ¹³C NMR | Carbonyl Carbon (C=O) | Not Applicable | N/A |

| ¹H NMR | Methoxy (B1213986) Protons (-OCH₃) | ~3.8-4.0 ppm | acs.org |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT is excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. mdpi.com

For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and reactivity. Different solvents can have a profound impact on reaction rates and mechanisms, and MD simulations can help to rationalize these effects at a molecular level. chemrxiv.orgresearchgate.netmdpi.com For example, the interaction of polar solvents with the sulfonyl chloride group can influence its electrophilicity.

MD simulations are also valuable for studying the aggregation and self-assembly of molecules. By simulating a system containing many molecules of this compound, one can observe how they interact with each other through van der Waals forces, dipole-dipole interactions, and potential π-stacking of the biphenyl rings.

Structure–Activity Relationship (SAR) Studies via In Silico Methods

The derivatives of this compound, particularly the resulting sulfonamides, are of interest in medicinal chemistry. nih.gov In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. medcraveonline.comnih.govmedwinpublishers.comnih.gov

Starting from the 4'-methoxybiphenyl-4-sulfonyl scaffold, a library of virtual compounds can be generated by adding different substituents. The properties of these virtual compounds, such as their size, shape, lipophilicity, and electronic properties, can then be calculated. These properties, known as molecular descriptors, are then statistically correlated with experimentally determined biological activities.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. For example, a QSAR study on a series of biphenyl sulfonamides might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced biological activity. acs.org

Table 3: Example of a QSAR Study on a Series of Biphenyl Sulfonamide Derivatives This table is a hypothetical representation of a QSAR study.

| Compound | Substituent (R) | log(1/IC₅₀) (Experimental) | Molecular Descriptor 1 (e.g., ClogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) |

| 1 | -H | 5.2 | 3.1 | 85.2 |

| 2 | -Cl | 5.8 | 3.8 | 90.1 |

| 3 | -CH₃ | 5.5 | 3.6 | 89.8 |

| 4 | -NO₂ | 6.1 | 3.0 | 91.5 |

These computational approaches provide a powerful complement to experimental studies, offering a detailed understanding of the chemical and physical properties of this compound and its derivatives, and guiding the development of new synthetic methodologies and functional molecules.

Sustainable Synthetic Strategies and Green Chemistry Principles in the Context of 4 Methoxybiphenyl 4 Sulfonyl Chloride

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of 4'-Methoxybiphenyl-4-sulfonyl chloride involves two main transformations: the formation of the 4-methoxybiphenyl (B1664174) core and the subsequent chlorosulfonation. Both steps have been historically associated with hazardous reagents and significant waste generation.

The formation of the biphenyl (B1667301) structure is often achieved via the Suzuki-Miyaura cross-coupling reaction. mdpi.com Greener protocols for this reaction are actively being developed. For instance, a patented method for producing 4-methoxybiphenyl involves the reaction of 4-bromoanisole (B123540) and phenylboronic acid in an ethanol (B145695)/water mixture, which is a more environmentally friendly solvent system than many traditional organic solvents. google.com

The second step, chlorosulfonation, typically uses harsh reagents like chlorosulfonic acid. Environmentally benign alternatives are emerging for the synthesis of aryl sulfonyl chlorides. One approach involves the Sandmeyer-type reaction of diazonium salts in aqueous acidic conditions, using thionyl chloride as a sulfur dioxide source. researchgate.net This method allows the desired sulfonyl chloride to precipitate directly from the reaction mixture in high purity, minimizing the need for extensive purification with organic solvents. researchgate.net Another green strategy employs N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are odorless and stable precursors. organic-chemistry.org This method is operationally simple and avoids hazardous reagents like chlorine gas. organic-chemistry.org Furthermore, the water-soluble byproduct, succinimide, can be recycled back into NCS, adding to the sustainability of the process. organic-chemistry.org

A notable green protocol for a related class of compounds, sulfonamides, has been developed using water as the solvent and omitting organic bases. rsc.org This method uses equimolar amounts of the starting materials, and the product is isolated by simple filtration after acidification, resulting in excellent yields and purity without further purification. rsc.org Such principles could be adapted for the synthesis of sulfonyl chlorides, reducing waste and simplifying procedures.

Utilization of Green Solvents in Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources.

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "designer solvents" due to their tunable properties. youtube.com Their non-volatile nature makes them a safer alternative to conventional volatile organic compounds (VOCs). libretexts.org In the context of synthesizing this compound, ILs can be employed in both key reaction steps.

For the Suzuki-Miyaura coupling, ILs like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) can serve as the reaction medium, promoting the catalytic activity and allowing for the recycling of the catalyst. nih.govnih.gov ILs can act as both the immobilization solvent and as a ligand for the palladium catalyst, sometimes enabling ligand-free cross-coupling reactions. nih.gov This simplifies the reaction system and reduces costs. The use of ILs has been shown to significantly accelerate solid-phase Suzuki-Miyaura reactions, demonstrating their potential to enhance reaction efficiency. nih.gov

For the sulfonation step, ILs can also serve as both catalyst and solvent. google.com For example, the reaction of 1-methylimidazole (B24206) with chlorosulfonic acid can produce Brønsted acidic ionic liquids that are effective catalysts for various reactions. acs.orgresearchgate.net This approach offers a route to performing sulfonation without byproduct formation, as the ionic liquid is not consumed in the reaction. google.com

| Reaction Step | Ionic Liquid Application | Advantages |

| Suzuki-Miyaura Coupling | Reaction medium, catalyst immobilization, ligand | Enhanced reaction rates, catalyst recycling, simplified system |

| Sulfonation | Solvent and catalyst | No byproduct formation, reusable medium, inexpensive sulfonating agent |

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net The Suzuki-Miyaura reaction has been successfully adapted to run in aqueous media, which is highly relevant for the synthesis of the 4-methoxybiphenyl precursor. google.comresearchgate.net

A patented method for synthesizing 4-methoxybiphenyl specifies using an ethanol/water mixture as the solvent, with a palladium catalyst on a polystyrene support. google.com The reaction proceeds efficiently at temperatures between 50 to 75 °C in the presence of bases like NaOH or K₂CO₃. google.com The use of water or aqueous mixtures can facilitate the solvation of reagents and, in some cases, enhance reaction rates. nih.gov While the low solubility of some organic substrates in water can be a challenge, this property can also be advantageous, as it can simplify product separation and protect hydrolytically sensitive products like sulfonyl chlorides from degradation. researchgate.net

Microwave-Assisted Synthesis for Reduced Reaction Times and Energy Consumption

Microwave-assisted organic synthesis (MAOS) is a key green chemistry technology that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. beilstein-journals.org Microwaves provide efficient and uniform heating of the reactants, often resulting in higher yields and improved selectivity compared to conventional heating methods. beilstein-journals.orgniscpr.res.in

This technology is highly applicable to the synthesis of this compound. Microwave-assisted Suzuki-Miyaura couplings have been extensively reported, often using water or other green solvents. nih.govnih.gov For example, a new pyridine-pyrazole/Pd(II) catalyst has been used for microwave-mediated Suzuki reactions in a water/ethanol co-solvent system, highlighting the advantages of rapid reaction times and no need for anaerobic conditions. nih.gov Solvent-free microwave-assisted Suzuki couplings have also been developed, further enhancing the green credentials of the process by eliminating solvent use entirely during the reaction. organic-chemistry.org

Microwave irradiation can also be applied to the chlorination or chlorosulfonation step. For instance, the chlorination of aromatic hydrocarbons has been successfully carried out under microwave irradiation in the absence of a solvent, a procedure that is significantly faster and more environmentally friendly than traditional methods. mdpi.org The combination of microwave heating with ionic liquids is particularly effective, as ILs couple efficiently with microwaves, leading to rapid and clean reactions. niscpr.res.in

| Synthesis Step | Technology | Key Findings |

| Biphenyl Formation | Microwave-Assisted Suzuki Coupling | Reaction times reduced to minutes; high yields; can be performed in green solvents (e.g., water/ethanol) or solvent-free. nih.govorganic-chemistry.org |

| Chlorosulfonation | Microwave-Assisted Chlorination | Rapid, solvent-free chlorination of aromatics; combination with ionic liquids offers further advantages. niscpr.res.inmdpi.org |

Mechanochemical Approaches for Solvent-Free Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., ball milling), represents a paradigm shift in green synthesis by often eliminating the need for bulk solvents. nih.govd-nb.info This approach reduces waste, energy consumption, and the use of toxic substances.

Solvent-free Friedel-Crafts acylation reactions, which are chemically similar to sulfonation, have been effectively carried out using mechanochemistry. nih.govresearchgate.netresearcher.life These reactions proceed at room temperature by milling the aromatic substrate with the acylating reagent and a Lewis acid catalyst like aluminum trichloride. nih.govd-nb.info The successful application of mechanochemistry to these reactions provides strong evidence that a solvent-free chlorosulfonation of 4-methoxybiphenyl could be a viable and environmentally friendly synthetic route.

Similarly, the Suzuki-Miyaura coupling has been performed under solvent-free ball-milling conditions, demonstrating that the entire synthesis of this compound could potentially be conducted without solvents. researchgate.net This approach not only aligns with green chemistry principles by minimizing waste but can also lead to different reactivity and selectivity compared to solution-based methods. nih.gov

Catalyst Recycling and Reusability in Industrial Processes

The catalysts used in cross-coupling reactions, particularly those based on precious metals like palladium, are often expensive. numberanalytics.com Developing methods for their recovery and reuse is crucial for economic viability and sustainability. numberanalytics.combohrium.com Catalyst recycling minimizes waste and reduces the environmental impact associated with mining and disposing of heavy metals. numberanalytics.commdpi.com

For the synthesis of 4'-methoxybiphenyl via the Suzuki-Miyaura reaction, the use of heterogeneous catalysts is a key strategy for enabling recyclability. A Russian patent describes a recyclable catalyst where palladium is immobilized on a hyper-crosslinked polystyrene support (MN100). google.com This solid-supported catalyst can be easily separated from the reaction mixture by filtration and reused. Another approach involves supporting the palladium catalyst on Merrifield resin, which has been shown to be recyclable for at least 10 cycles in Suzuki-Miyaura reactions without a significant loss of activity. organic-chemistry.org

Other innovative supports for recyclable catalysts include peptide-based organogels that can embed palladium nanoparticles. nih.gov These gel-based catalysts have been used for Suzuki-Miyaura coupling in water, and the product-containing aqueous layer can be simply decanted, leaving the catalyst-infused gel ready for the next batch. nih.gov The industrial recycling of spent catalysts from various manufacturing processes is a well-established practice that contributes to a circular economy by recovering valuable precious metals. umicore.comredfoxresources.com

| Catalyst Support | Key Features | Recyclability |

| Polystyrene (MN100) | Heterogeneous catalyst used for 4-methoxybiphenyl synthesis. google.com | Easily separated by filtration for reuse. google.com |

| Merrifield Resin | Phenanthroline-palladium(II) complex immobilized on resin. organic-chemistry.org | Reusable for at least 10 cycles with minimal activity loss. organic-chemistry.org |

| Peptide Organogel | Self-assembling gel embeds palladium nanoparticles. nih.gov | Recyclable by decanting the aqueous product layer. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings